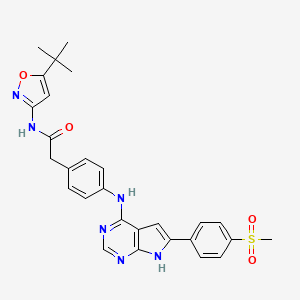

Ret-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H28N6O4S |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[[6-(4-methylsulfonylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]acetamide |

InChI |

InChI=1S/C28H28N6O4S/c1-28(2,3)23-15-24(34-38-23)33-25(35)13-17-5-9-19(10-6-17)31-26-21-14-22(32-27(21)30-16-29-26)18-7-11-20(12-8-18)39(4,36)37/h5-12,14-16H,13H2,1-4H3,(H,33,34,35)(H2,29,30,31,32) |

InChI Key |

ZBZATSVLKXDTMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(N4)C5=CC=C(C=C5)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Ret-IN-19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-19, also identified as compound 59, is a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase.[1] Dysregulation of RET signaling, through mutations or chromosomal rearrangements, is a known driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma. This compound has demonstrated significant anticancer activity, positioning it as a compound of interest for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols.

Core Mechanism of Action: RET Kinase Inhibition

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of the RET protein. It is classified as a type 2 inhibitor, meaning it binds to the inactive conformation of the RET kinase domain.[1] This binding event prevents the autophosphorylation of RET, a critical step in the activation of its downstream signaling cascades. By locking the kinase in an inactive state, this compound effectively blocks the aberrant signaling that drives tumor cell proliferation, survival, and migration in RET-driven cancers.

Affected Signaling Pathways

Constitutive activation of RET triggers several downstream signaling pathways that are crucial for cancer cell survival and proliferation. While direct downstream signaling data for this compound is not extensively available in the public domain, the inhibition of RET kinase is known to impact the following key pathways:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This is a major signaling cascade that regulates cell proliferation and differentiation. Activated RET recruits adaptor proteins that lead to the activation of RAS, which in turn activates the RAF-MEK-ERK signaling module. Inhibition of RET by compounds like this compound is expected to suppress the phosphorylation and activation of key components of this pathway, such as ERK1/2.

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Activated RET can also lead to the activation of PI3K, which then phosphorylates and activates AKT. Downstream effectors of AKT, such as mTOR, are subsequently activated. This compound, by inhibiting the initial RET activation, is anticipated to attenuate signaling through this pro-survival pathway.

-

JAK/STAT Pathway: In some contexts, RET activation can also lead to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression related to cell survival and inflammation.

The anticipated inhibitory effect of this compound on these critical oncogenic signaling pathways is visualized in the following diagram.

References

Discovery and Synthesis of Novel RET Kinase Inhibitors: A Technical Guide

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and the enteric nervous system.[1][2][3] However, aberrant RET activation, through mechanisms such as point mutations or chromosomal rearrangements, is a known driver in various human cancers, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and papillary thyroid carcinoma.[1][4] This has established RET as a significant therapeutic target for cancer treatment. While multi-kinase inhibitors like vandetanib and cabozantinib have shown some efficacy, their off-target effects can lead to significant toxicities. This has spurred the development of highly selective and potent RET inhibitors. This guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of a novel class of photoswitchable RET inhibitors and other recently developed selective RET inhibitors.

Discovery of Novel RET Inhibitors

The quest for more precise RET inhibition has led to the exploration of innovative chemical scaffolds. A notable advancement is the development of photoswitchable RET kinase inhibitors, which offer the potential for spatiotemporal control of kinase activity.

One such inhibitor, a pyrazolopyrimidine-based compound, was designed based on a previously identified potent RET inhibitor. The core idea was to incorporate a photoswitchable unit at the 3-position of the pyrazolopyrimidine scaffold, hypothesizing that the different isomers (E and Z forms) would exhibit differential binding affinity to the RET kinase domain. This led to the synthesis of an azobenzene-containing compound, herein referred to as Compound 4 .

In a separate approach, a multi-component reaction (MCR) fragment library was utilized to discover two new chemical series of RET inhibitors. Through structure-activity relationship (SAR) studies, two sub-micromolar leads, 6g and 13g , were identified. Compound 6g was further confirmed as a Type-II RET inhibitor, which typically binds to the DFG-out conformation of the kinase.

Furthermore, a scaffold hopping strategy based on the structure of the selective RET inhibitor BLU-667 led to the identification of Compound 9 . This compound demonstrated potent and selective inhibition of both wild-type and mutant RET kinases.

Synthesis of a Photoswitchable RET Inhibitor (Compound 4)

The synthesis of the photoswitchable RET inhibitor, Compound 4, involves a key acid-catalyzed reaction using nitrosobenzene.

-

Starting Materials: The synthesis begins with a previously synthesized pyrazolopyrimidine core and nitrosobenzene.

-

Reaction Conditions: The reaction is carried out under acidic conditions.

-

Purification: The final product is purified to yield the target compound.

-

Characterization: The structure and purity of Compound 4 are confirmed using spectroscopic methods.

A simplified workflow for the discovery and synthesis of such novel inhibitors is depicted below.

Mechanism of Action

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell survival, proliferation, and differentiation. Aberrant activation of RET leads to constitutive signaling through these pathways, driving oncogenesis.

The photoswitchable inhibitor, Compound 4, leverages the structural changes induced by light to modulate its inhibitory activity. The E-isomer of Compound 4 is the more active form, potently inhibiting the RET kinase. Upon irradiation with 365 nm light, it converts to the less active Z-isomer. This provides a mechanism to control RET inhibition with high spatial and temporal precision.

Quantitative Data Summary

The inhibitory activities of these novel compounds have been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| E-4 | RET | 150 | Cell-free RET incubation | |

| Z-4 enriched | RET | 580 | Cell-free RET incubation | |

| 6g | RET | sub-micromolar | Enzyme activity assay (9 µM ATP) | |

| 13g | RET | sub-micromolar | Enzyme activity assay (9 µM ATP) | |

| 9 | RET | 1.29 | Not specified | |

| 9 | RET V804M | 1.97 | Not specified | |

| 9 | RET M918T | 0.99 | Not specified | |

| 9 | KIF5B-RET Ba/F3 cells | 19 | Cell proliferation assay |

Experimental Protocols

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the RET kinase in a cell-free system.

-

Procedure:

-

The RET kinase enzyme is incubated with the test compound at various concentrations.

-

ATP and a suitable substrate are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, often using luminescence-based methods that measure ATP turnover.

-

The IC50 value is calculated by fitting the dose-response data to the Hill equation.

-

-

Principle: This assay evaluates the inhibitor's effect on RET signaling within a cellular context.

-

Procedure:

-

Cells expressing the RET kinase are treated with the test compound at various concentrations.

-

For photoswitchable compounds, cells may be exposed to specific wavelengths of light to induce isomerization.

-

Cellular processes downstream of RET activation, such as cell proliferation or the phosphorylation of specific signaling proteins (e.g., ERK), are measured.

-

For proliferation assays, cell viability is typically assessed after a set incubation period.

-

The IC50 value is determined from the dose-response curve.

-

Preclinical Evaluation

Compound 9 has undergone preclinical evaluation in mouse xenograft models. In these studies, Compound 9 was shown to repress the growth of tumors driven by KIF5B-RET-Ba/F3 cells in a dose-dependent manner. This compound also exhibited good potency, exceptional kinase selectivity, and high exposure in tumor tissues, highlighting its promise as a therapeutic agent for RET-driven cancers.

Conclusion

The discovery of novel, highly selective RET inhibitors represents a significant advancement in the targeted therapy of RET-driven cancers. The development of photoswitchable inhibitors like Compound 4 opens up new possibilities for precise, light-controlled cancer therapy. Furthermore, compounds like 6g , 13g , and 9 , identified through innovative screening and design strategies, demonstrate potent anti-tumor activity in preclinical models. These findings underscore the potential of these novel inhibitors to overcome the limitations of existing therapies and improve outcomes for patients with RET-altered malignancies. Further clinical investigation of these promising agents is warranted.

References

- 1. Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery Stories of RET Fusions in Lung Cancer: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A comprehensive overview of the relationship between RET gene and tumor occurrence [frontiersin.org]

- 4. RET@Thirty: the story behind identification of RET mutation as the cause of MEN2 and what it meant to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Ret-IN-19 Target Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity and selectivity profile of Ret-IN-19, a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document details the quantitative binding data, experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Core Target Binding Affinity and Kinase Selectivity Profile

This compound is a potent inhibitor of wild-type RET kinase and its V804M mutant, a common gatekeeper mutation that confers resistance to some kinase inhibitors. The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Beyond its primary target, the selectivity profile of this compound against other kinases is crucial for understanding its potential off-target effects and therapeutic window. The following table summarizes the available quantitative data on the binding affinity of this compound against a panel of kinases.

| Target Kinase | Variant | IC50 (nM) | Assay Type |

| RET | Wild-type | 6.8 | Biochemical Assay |

| RET | V804M | 13.51 | Biochemical Assay |

| Aurora A | - | 242 | Biochemical Assay |

| Aurora B | - | 536 | Biochemical Assay |

| EGFR | - | 56780 | Biochemical Assay |

| c-Fms | - | Not specified | Not specified |

This table will be updated as more comprehensive kinase screening data becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the target binding affinity and cellular activity of RET inhibitors like this compound.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay to measure the phosphorylation of a substrate peptide by the purified RET kinase domain and the inhibitory effect of a test compound.

Materials:

-

Recombinant human RET kinase (purified)

-

Kinase substrate peptide (e.g., a generic tyrosine kinase substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in kinase assay buffer. A typical starting concentration range is 1 µM to 0.1 nM. Include a DMSO-only vehicle control.

-

Prepare a solution of RET kinase in kinase assay buffer. The optimal concentration should be determined empirically by performing a kinase titration.

-

Prepare a solution of the substrate peptide and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for RET.

-

-

Kinase Reaction:

-

To the wells of the microplate, add the test compound dilutions.

-

Add the RET kinase solution to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular RET Autophosphorylation Inhibition Assay (Western Blot)

This protocol describes a method to assess the ability of this compound to inhibit the autophosphorylation of RET in a cellular context.

Materials:

-

Human cancer cell line with a known RET fusion or activating mutation (e.g., a non-small cell lung cancer or thyroid cancer cell line)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-RET (specific to an autophosphorylation site, e.g., Tyr905) and anti-total RET

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-4 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total RET antibody.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-RET and total RET.

-

Calculate the ratio of phospho-RET to total RET for each treatment condition.

-

Determine the IC50 for the inhibition of RET autophosphorylation.

-

Mandatory Visualizations

RET Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound. Upon binding of a glial cell line-derived neurotrophic factor (GDNF) and its co-receptor, the GDNF family receptor alpha (GFRα), RET dimerizes and undergoes autophosphorylation on multiple tyrosine residues. This activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of RET and preventing its autophosphorylation and subsequent downstream signaling.

Experimental Workflow for a Biochemical Kinase Inhibition Assay

The following diagram outlines the key steps in a typical biochemical kinase inhibition assay used to determine the IC50 value of an inhibitor.

The RET Proto-Oncogene: A Comprehensive Technical Guide to its Biological Function and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival. Its tightly regulated signaling is crucial for the normal development of the enteric nervous system, kidneys, and spermatogenesis. However, aberrant RET activation, through mutations or chromosomal rearrangements, is a well-established oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC), medullary and papillary thyroid carcinomas. Conversely, loss-of-function mutations in RET are the primary cause of Hirschsprung disease, a congenital disorder characterized by the absence of ganglia in the colon. This guide provides an in-depth technical overview of the biological functions of RET, its signaling pathways, the methodologies to study it, and the landscape of therapeutic interventions targeting this critical proto-oncogene.

The RET Receptor and its Ligands

The RET protein is a single-pass transmembrane receptor with an extracellular domain containing four cadherin-like domains and a cysteine-rich region, a transmembrane domain, and an intracellular region harboring the tyrosine kinase domain.[1] Activation of RET is initiated by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family, which includes GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN).[2] This interaction is facilitated by a glycosylphosphatidylinositol (GPI)-anchored co-receptor of the GDNF family receptor alpha (GFRα) family (GFRα1-4).[2] The specific pairing of the GFL and GFRα determines the signaling complex that activates RET.[2]

The RET Signaling Cascade

Upon ligand and co-receptor binding, two RET molecules are brought into close proximity, leading to dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that are critical for cellular function.

Key Downstream Signaling Pathways

The activation of RET triggers several key intracellular signaling pathways that regulate cell proliferation, survival, and migration.

-

RAS/MAPK Pathway: Phosphorylated RET recruits adaptor proteins like SHC and FRS2, which in turn activate the RAS-RAF-MEK-ERK (MAPK) cascade. This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K/AKT Pathway: RET activation also leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which then phosphorylates and activates AKT. The PI3K/AKT pathway is crucial for promoting cell survival and inhibiting apoptosis.

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) can also be activated by RET, leading to the generation of second messengers that modulate intracellular calcium levels and activate protein kinase C (PKC).

Caption: The RET Signaling Pathway.

Role of RET in Development and Disease

The dual role of the RET proto-oncogene in human health is starkly illustrated by the consequences of its dysregulation. Gain-of-function mutations lead to cancer, while loss-of-function mutations result in developmental abnormalities.

RET in Normal Development

During embryogenesis, RET signaling is essential for the development of several tissues and organs:

-

Enteric Nervous System: RET is critical for the migration, proliferation, and differentiation of neural crest cells that form the enteric nervous system, which controls gut motility.

-

Kidney Development: RET signaling is required for the branching of the ureteric bud, a crucial step in kidney formation.

-

Spermatogenesis: RET plays a role in the maintenance of spermatogonial stem cells.

RET in Cancer

Activating mutations or rearrangements of the RET gene lead to ligand-independent, constitutive activation of the kinase, driving oncogenesis in various tissues.

-

Multiple Endocrine Neoplasia Type 2 (MEN2): Germline point mutations in RET are the cause of this inherited cancer syndrome, which is subdivided into MEN2A, MEN2B, and Familial Medullary Thyroid Carcinoma (FMTC). These subtypes are associated with a very high risk of developing medullary thyroid carcinoma (MTC) and an increased risk of pheochromocytoma and parathyroid adenoma.

-

Non-Small Cell Lung Cancer (NSCLC): Chromosomal rearrangements involving the RET gene are found in approximately 1-2% of NSCLC cases, particularly in adenocarcinoma subtypes. The most common fusion partners are KIF5B and CCDC6.

-

Papillary Thyroid Carcinoma (PTC): RET fusions, most commonly with CCDC6 and NCOA4, are found in 10-20% of sporadic PTCs.

RET in Hirschsprung Disease

Loss-of-function mutations in the RET gene are the most common genetic cause of Hirschsprung disease, a condition characterized by the absence of enteric ganglia in a segment of the colon, leading to intestinal obstruction. The prevalence of RET mutations is higher in familial cases (up to 50%) compared to sporadic cases (15-20%).

Quantitative Data on RET Alterations and Therapeutic Efficacy

The following tables summarize key quantitative data related to RET alterations in various diseases and the efficacy of targeted therapies.

Table 1: Prevalence of RET Alterations in Cancer and Hirschsprung Disease

| Disease | Type of RET Alteration | Prevalence | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | Gene Fusions | 1-2% | |

| Papillary Thyroid Carcinoma (PTC) | Gene Fusions | 10-20% | |

| Medullary Thyroid Carcinoma (MTC) - Sporadic | Point Mutations | ~50% | |

| Medullary Thyroid Carcinoma (MTC) - Hereditary (MEN2) | Point Mutations | ~95% | |

| Hirschsprung Disease - Familial | Loss-of-function Mutations | Up to 50% | |

| Hirschsprung Disease - Sporadic | Loss-of-function Mutations | 15-20% |

Table 2: Efficacy of Selective RET Inhibitors in Advanced RET-Altered Cancers

| Drug | Cancer Type (Treatment Line) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Selpercatinib | RET-mutant MTC (Treatment-Naïve) | 69.4% | Not Reached | |

| RET-mutant MTC (Previously Treated) | 69% | 22.0 months | ||

| RET fusion+ NSCLC (Treatment-Naïve) | 84% | 24.8 months | ||

| RET fusion+ NSCLC (Previously Treated) | 64% | 16.5 months | ||

| Pralsetinib | RET fusion+ NSCLC (Treatment-Naïve) | 70% | Not Reached | |

| RET fusion+ NSCLC (Previously Treated) | 57% | 17.1 months |

Table 3: In Vitro Inhibitory Activity (IC50) of Selective RET Inhibitors

| Inhibitor | RET Status | IC50 (nM) | Reference(s) |

| Selpercatinib | Wild-Type | Sub-nanomolar | |

| V804M (Gatekeeper Mutant) | ~17-fold higher | ||

| G810C/S (Solvent-Front Mutant) | 18- to 334-fold higher | ||

| Pralsetinib | Wild-Type | Sub-nanomolar | |

| L730V/I (Roof Mutant) | ~60-fold higher | ||

| G810C/S (Solvent-Front Mutant) | 40- to 70-fold higher |

Experimental Protocols for Studying RET

Detection of RET Gene Fusions

Accurate detection of RET fusions is critical for guiding therapeutic decisions. Several methods are employed, each with its own advantages and limitations.

-

Fluorescence In Situ Hybridization (FISH): A break-apart FISH assay is a standard method to detect RET rearrangements.

-

Methodology: This technique uses fluorescently labeled DNA probes that bind to regions flanking the RET gene. In a normal cell, the two probes appear as a single fused signal. In a cell with a RET rearrangement, the probes will be separated, resulting in distinct signals.

-

-

Next-Generation Sequencing (NGS): Both DNA- and RNA-based NGS panels can identify RET fusions and the specific fusion partner.

-

Methodology: DNA-based NGS can detect structural variants in the RET gene. RNA-based NGS directly sequences the fusion transcripts, providing definitive evidence of a functional fusion. A common workflow involves initial screening with DNA NGS, followed by RNA NGS for confirmation, especially for variants of unknown significance.

-

Caption: Workflow for RET Fusion Detection.

Analysis of RET Protein Expression and Phosphorylation

-

Immunoprecipitation and Western Blotting: This is a classic technique to study RET protein expression and its phosphorylation status.

-

Methodology:

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein and its phosphorylation state.

-

Immunoprecipitation (IP): A primary antibody specific to RET is added to the cell lysate to bind to the RET protein. Protein A/G agarose beads are then used to pull down the antibody-protein complex.

-

Western Blotting: The immunoprecipitated proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total RET or a specific phosphorylated tyrosine residue (e.g., p-RET). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

-

-

In Vitro RET Kinase Assay

This assay is used to measure the enzymatic activity of the RET kinase and to screen for potential inhibitors.

-

Methodology (using ADP-Glo™ Kinase Assay as an example):

-

Reaction Setup: Recombinant RET kinase, a substrate peptide (e.g., IGF-1Rtide), and ATP are combined in a kinase assay buffer in a multi-well plate.

-

Inhibitor Addition: Test compounds or known inhibitors are added to the wells.

-

Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for phosphorylation of the substrate.

-

ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.

-

Caption: In Vitro RET Kinase Assay Workflow.

Conclusion

The RET proto-oncogene represents a fascinating example of a single gene with profound and opposing roles in human health and disease. Its function as a critical developmental gene is underscored by the severe consequences of its inactivation in Hirschsprung disease. Conversely, its potent oncogenic activity when constitutively activated has made it a prime target for cancer therapy. The development of highly selective RET inhibitors has revolutionized the treatment landscape for patients with RET-driven malignancies, offering significant improvements in clinical outcomes. Continued research into the intricacies of RET signaling, the mechanisms of drug resistance, and the development of next-generation inhibitors will be crucial for further advancing the management of RET-associated diseases. This guide provides a foundational understanding for researchers and drug development professionals engaged in this dynamic and impactful field.

References

An In-depth Technical Guide on the Effects of Selective RET Inhibitors on RET Fusion Proteins

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a specific molecule designated "Ret-IN-19" did not yield any publicly available data. It is possible that this is an internal compound name, a typographical error, or a compound not yet described in scientific literature. This guide will therefore focus on the well-characterized effects of selective RET inhibitors on RET fusion proteins, providing a framework for understanding the core principles, experimental methodologies, and data interpretation relevant to this class of targeted therapies. The information presented is a composite based on available data for representative selective RET inhibitors.

Introduction to RET Fusion Proteins in Oncology

The REarranged during Transfection (RET) proto-oncogene, located on chromosome 10q11.2, encodes a receptor tyrosine kinase pivotal for the normal development of the nervous and genitourinary systems.[1] In oncology, chromosomal rearrangements involving the RET gene lead to the formation of fusion proteins that are potent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and papillary thyroid cancer (PTC).[2][3]

These fusions typically involve the in-frame linkage of the 3' region of the RET gene, which encodes the intracellular tyrosine kinase domain, with the 5' region of an unrelated partner gene.[4] Common fusion partners include KIF5B, CCDC6, and NCOA4.[3] The partner gene often provides a dimerization or oligomerization domain, which leads to ligand-independent, constitutive activation of the RET kinase domain. This aberrant activation drives downstream signaling pathways, promoting uncontrolled cell proliferation, survival, and migration.

Mechanism of Action of Selective RET Inhibitors

Selective RET inhibitors are small molecules designed to specifically target the ATP-binding pocket of the RET kinase domain. By competitively and potently binding to this site, they block the autophosphorylation of the RET fusion protein and subsequent activation of downstream signaling cascades.

Downstream Signaling Pathways Affected

Constitutively active RET fusion proteins stimulate several key oncogenic signaling pathways. Selective RET inhibitors effectively suppress these pathways, leading to anti-tumor effects. The primary pathways modulated are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. Its inhibition by RET-targeted therapy leads to cell cycle arrest.

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism. Its suppression induces apoptosis in cancer cells dependent on RET signaling.

-

JAK/STAT Pathway: Involved in cell survival and proliferation.

-

PLCγ Pathway: Contributes to cell growth and differentiation.

Mandatory Visualization: RET Fusion Protein Signaling Pathway

Caption: Constitutive activation of RET fusion proteins and downstream signaling pathways, with inhibition by a selective RET inhibitor.

Quantitative Data: Efficacy of Selective RET Inhibitors

The potency and efficacy of selective RET inhibitors are typically quantified through in vitro enzymatic assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.

Table 1: Representative In Vitro Activity of a Selective RET Inhibitor

| Target | Assay Type | Representative IC50 (nM) |

| Wild-Type RET Kinase | Enzymatic Assay | < 1 |

| KIF5B-RET Fusion Protein | Enzymatic Assay | < 1 |

| CCDC6-RET Fusion Protein | Enzymatic Assay | < 1 |

| RET-mutant (V804M) Kinase | Enzymatic Assay | < 5 |

| VEGFR2 Kinase | Enzymatic Assay | > 1000 |

Data is illustrative and based on typical profiles of selective RET inhibitors like Selpercatinib and Pralsetinib.

Table 2: Representative Cell-Based Activity of a Selective RET Inhibitor

| Cell Line | RET Alteration | Assay Type | Representative IC50 (nM) |

| TT | RET C634W | Cell Proliferation | < 10 |

| Ba/F3 | CCDC6-RET | Cell Proliferation | < 5 |

| Ba/F3 | KIF5B-RET | Cell Proliferation | < 5 |

| A549 | RET wild-type | Cell Proliferation | > 5000 |

Data is illustrative and based on typical profiles of selective RET inhibitors.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate evaluation of inhibitor efficacy.

Protocol: In Vitro Kinase Assay (Luminescent)

This protocol describes a method to determine the IC50 of an inhibitor against a purified RET kinase domain.

-

Objective: To measure the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's activity.

-

Materials:

-

Purified recombinant RET kinase (wild-type or fusion protein).

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide).

-

ATP.

-

Kinase assay buffer (e.g., 50mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Selective RET inhibitor (serially diluted in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

White 96-well or 384-well assay plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in 100% DMSO. Further dilute in kinase assay buffer.

-

Add 2.5 µL of the diluted inhibitor to the assay plate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Add 2.5 µL of a 4x concentrated solution of RET kinase to each well (except blanks).

-

Initiate the kinase reaction by adding 5 µL of a 2x concentrated solution of substrate and ATP. The final ATP concentration should be close to the Km value for accurate IC50 determination.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure the luminescence signal using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other values.

-

Normalize the data relative to the positive (0% inhibition) and no enzyme (100% inhibition) controls.

-

Plot the normalized response versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Mandatory Visualization: Kinase Assay Workflow

Caption: A generalized workflow for determining inhibitor potency using a luminescence-based in vitro kinase assay.

Protocol: Cell Proliferation (Viability) Assay

This protocol outlines the steps for determining the IC50 of an inhibitor in a cancer cell line harboring a RET fusion.

-

Objective: To measure the effect of the inhibitor on the proliferation and viability of RET-dependent cancer cells.

-

Materials:

-

Cancer cell line with a known RET fusion (e.g., Ba/F3 engineered to express CCDC6-RET).

-

Complete cell culture medium.

-

Selective RET inhibitor.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).

-

Sterile 96-well clear-bottom plates.

-

Microplate reader (luminometer or spectrophotometer).

-

-

Procedure:

-

Harvest cells in the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

Prepare serial dilutions of the RET inhibitor in the complete culture medium.

-

Treat the cells by replacing the medium with the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percent viability versus the log of the inhibitor concentration.

-

Fit the dose-response curve using non-linear regression to determine the IC50 value.

-

Mechanisms of Resistance

Despite the high efficacy of selective RET inhibitors, acquired resistance can emerge. Understanding these mechanisms is critical for developing next-generation inhibitors and combination therapies.

-

On-Target Mutations: Secondary mutations in the RET kinase domain can interfere with inhibitor binding. The most common are "gatekeeper" mutations (e.g., V804M) and "solvent front" mutations (e.g., G810R/S/C).

-

Bypass Tract Activation: Upregulation of alternative signaling pathways (e.g., MET or EGFR activation) can circumvent the need for RET signaling, allowing cancer cells to survive and proliferate despite effective RET inhibition.

Mandatory Visualization: Logical Relationship of Resistance

Caption: Logical flow from effective treatment to the development of acquired resistance through on-target or bypass mechanisms.

Conclusion

Selective RET inhibitors represent a significant advancement in the treatment of cancers driven by RET fusion proteins. Their high potency and selectivity translate into substantial clinical activity. A thorough understanding of their mechanism of action, the application of robust experimental protocols for their evaluation, and the ongoing investigation into resistance mechanisms are all essential for the continued development of effective therapies for patients with RET-altered malignancies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preclinical Evaluation of Ret-IN-19, a Novel RET Kinase Inhibitor

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the characterization of this compound, a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating mutations and fusions in the RET proto-oncogene are known drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2][3][4] This document outlines the mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in the preliminary assessment of this compound.

Introduction to RET Signaling and its Role in Oncology

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and genitourinary systems.[3] The RET signaling pathway is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor α (GFRα) co-receptor. This ligand-receptor complex then recruits and induces the dimerization of RET, leading to autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation, survival, and differentiation.

Oncogenic alterations in the RET gene, such as point mutations or chromosomal rearrangements that create gene fusions, lead to ligand-independent dimerization and constitutive activation of the kinase. This aberrant signaling drives tumorigenesis and makes RET an attractive therapeutic target. This compound has been developed to specifically inhibit this dysregulated kinase activity.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the RET kinase domain. By competitively binding to this site, this compound prevents the phosphorylation of RET and the subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling is intended to induce cell cycle arrest and apoptosis in RET-driven cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Kinase and Cell Proliferation IC50 Values

| Assay Type | Target/Cell Line | This compound IC50 (nM) |

| Enzymatic Assay | Wild-Type RET | 1.5 |

| V804M Mutant RET | 5.2 | |

| CCDC6-RET Fusion | 0.8 | |

| KIF5B-RET Fusion | 1.1 | |

| VEGFR2 | >1000 | |

| Cell Proliferation Assay | TT (RET C634W Mutant) | 2.5 |

| LC-2/ad (CCDC6-RET Fusion) | 3.1 | |

| Ba/F3 KIF5B-RET | 4.0 | |

| Ba/F3 Wild-Type | >5000 |

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | RET Alteration | Treatment Group | Tumor Growth Inhibition (%) |

| TT | C634W Mutation | Vehicle | 0 |

| This compound (10 mg/kg, QD) | 85 | ||

| LC-2/ad | CCDC6-RET Fusion | Vehicle | 0 |

| This compound (10 mg/kg, QD) | 92 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant forms of the RET kinase.

Methodology:

-

Recombinant human RET kinase domains (wild-type, V804M mutant, CCDC6-RET fusion, KIF5B-RET fusion) and a control kinase (VEGFR2) were used.

-

Kinase reactions were performed in a 384-well plate format.

-

Each well contained the respective kinase, a universal kinase buffer, ATP at a concentration near the Km for each enzyme, and a suitable peptide substrate.

-

This compound was serially diluted and added to the wells to achieve a range of final concentrations.

-

The kinase reaction was initiated by the addition of the ATP/substrate mix and incubated at room temperature for 60 minutes.

-

The amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of RET-driven cancer cell lines.

Methodology:

-

Human thyroid carcinoma TT cells (harboring the RET C634W mutation), human lung adenocarcinoma LC-2/ad cells (with the CCDC6-RET fusion), and engineered Ba/F3 murine pro-B cells expressing KIF5B-RET were utilized. Wild-type Ba/F3 cells served as a negative control.

-

Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

This compound was serially diluted in culture medium and added to the cells.

-

The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell viability was measured using a resazurin-based assay.

-

IC50 values were determined from the resulting dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of RET-driven cancer.

Methodology:

-

Female athymic nude mice were subcutaneously inoculated with either TT or LC-2/ad cells.

-

Tumors were allowed to grow to a mean volume of 150-200 mm³.

-

Mice were randomized into vehicle control and treatment groups.

-

This compound was formulated in a suitable vehicle and administered orally once daily (QD) at a dose of 10 mg/kg.

-

Tumor volume and body weight were measured twice weekly.

-

At the end of the study, tumors were excised, and the percent tumor growth inhibition was calculated.

Visualizations

Caption: Mechanism of Action of this compound on the RET Signaling Pathway.

Caption: Preclinical Experimental Workflow for this compound Characterization.

References

- 1. RET receptor signaling: Function in development, metabolic disease, and cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinase Selectivity Profile of Pralsetinib (BLU-667)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralsetinib (also known as BLU-667) is a third-generation, orally available, highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including fusions and activating point mutations, are key drivers in various cancers such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] Pralsetinib is designed to target both wild-type and mutant forms of RET, including those that confer resistance to earlier generation multi-kinase inhibitors.[2] Its high selectivity is a crucial feature, as it minimizes off-target effects and associated toxicities, leading to a more favorable safety profile. This technical guide provides a comprehensive overview of the kinase selectivity profile of Pralsetinib, including detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Kinase Inhibition Profile of Pralsetinib

The kinase selectivity of Pralsetinib has been extensively characterized through large-scale kinase panel screening. The data presented below summarizes its inhibitory activity against its primary target, RET, including various mutant forms, as well as a selection of off-target kinases.

Table 1: Pralsetinib Inhibitory Activity against RET Kinase Variants

| Target | IC50 (nM) | Assay Type |

| Wild-type RET | 0.4 | Biochemical |

| CCDC6-RET | 0.4 | Biochemical |

| RET M918T | 0.4 | Biochemical |

| RET V804L | 0.3 | Biochemical |

| RET V804M | 0.4 | Biochemical |

Data sourced from MedChemExpress and Selleck Chemicals.

Table 2: Selectivity Profile of Pralsetinib against a Panel of Off-Target Kinases

Pralsetinib has demonstrated high selectivity for RET, being over 100-fold more selective for RET than for 96% of the 371 kinases against which it has been tested. While specific IC50 values for all off-target kinases are not publicly available, the following table lists known off-target kinases that are inhibited by Pralsetinib, albeit at significantly higher concentrations than for RET.

| Off-Target Kinase | Inhibition |

| DDR1 | Inhibited at higher concentrations |

| TRKC | Inhibited at higher concentrations |

| FLT3 | Inhibited at higher concentrations |

| JAK1 | Inhibited at higher concentrations |

| JAK2 | Inhibited at higher concentrations |

| TRKA | Inhibited at higher concentrations |

| VEGFR2 | Inhibited at higher concentrations |

| PDGFRβ | Inhibited at higher concentrations |

| FGFR1 | Inhibited at higher concentrations |

| FGFR2 | Inhibited at higher concentrations |

Data sourced from Benchchem.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the kinase selectivity profile of Pralsetinib.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay is considered the gold standard for quantifying kinase activity and determining the potency of inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pralsetinib against a panel of purified kinases.

Materials:

-

Purified recombinant kinases

-

Kinase-specific peptide or protein substrates

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Pralsetinib (serial dilutions)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Filter mats (e.g., phosphocellulose)

-

Scintillation counter

-

Multi-well plates

Methodology:

-

Assay Setup: In a multi-well plate, prepare a reaction mixture containing the kinase reaction buffer, the purified kinase enzyme, and its specific substrate.

-

Inhibitor Addition: Add serial dilutions of Pralsetinib or DMSO (vehicle control) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP is washed away.

-

Washing: Wash the filter mats multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-incorporated radioactivity.

-

Detection: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Pralsetinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cellular RET Autophosphorylation Assay (Western Blot)

This assay is used to confirm the on-target activity of Pralsetinib in a cellular context by measuring the inhibition of RET autophosphorylation.

Objective: To assess the ability of Pralsetinib to inhibit the phosphorylation of RET in cancer cell lines harboring RET fusions or mutations.

Materials:

-

Cancer cell line with a known RET alteration (e.g., TT cells with RET C634W mutation)

-

Cell culture medium and supplements

-

Pralsetinib

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-RET (e.g., pY905 or pY1062) and anti-total-RET

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., chemiluminescence imager)

Methodology:

-

Cell Culture and Treatment: Plate the RET-altered cancer cells and allow them to adhere. Treat the cells with increasing concentrations of Pralsetinib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total RET.

-

Data Analysis: Quantify the band intensities for phospho-RET and total RET. The ratio of phospho-RET to total RET is used to determine the extent of inhibition of RET phosphorylation by Pralsetinib.

Mandatory Visualizations

RET Signaling Pathway

Caption: Simplified RET signaling pathway and the inhibitory action of Pralsetinib.

Biochemical Kinase Assay Workflow

References

In Vitro Characterization of a Novel RET Inhibitor: A Technical Guide for Ret-IN-X

Disclaimer: The compound "Ret-IN-19" does not correspond to a publicly disclosed specific molecule in the scientific literature. Therefore, this document provides a representative technical guide for the in vitro characterization of a hypothetical, potent, and selective RET inhibitor, designated herein as Ret-IN-X . The data and protocols presented are illustrative of the standard methodologies and expected outcomes in the preclinical assessment of such a compound.

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2][3] Activating mutations and chromosomal rearrangements involving the RET gene lead to constitutive kinase activity, promoting uncontrolled cell proliferation and survival through downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1] The development of selective RET inhibitors has marked a significant advancement in the treatment of RET-driven malignancies.[4] This guide outlines a comprehensive in vitro characterization of a novel, potent, and selective RET inhibitor, Ret-IN-X.

Quantitative Data Summary

The following tables summarize the key in vitro activity and selectivity profile of Ret-IN-X.

Table 1: Biochemical Potency of Ret-IN-X against Wild-Type and Mutant RET Kinases

| Target Enzyme | IC50 (nM) |

| RET (Wild-Type) | 1.5 |

| RET (V804M Gatekeeper Mutant) | 2.1 |

| RET (M918T Activating Mutant) | 1.2 |

IC50 values were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Table 2: Kinase Selectivity Profile of Ret-IN-X

| Kinase | % Inhibition at 1 µM |

| RET | >99 |

| KDR (VEGFR2) | 15 |

| FLT3 | 8 |

| KIT | 12 |

| JAK2 | 5 |

Selectivity was assessed against a panel of representative kinases to determine off-target activity.

Table 3: Cellular Activity of Ret-IN-X in RET-Driven Cancer Cell Lines

| Cell Line | RET Alteration | Proliferation IC50 (nM) |

| TT | C634W (MEN2A) | 5.2 |

| MZ-CRC-1 | M918T (MTC) | 4.8 |

| LC-2/ad | CCDC6-RET fusion | 6.5 |

Cellular potency was determined via a 72-hour cell viability assay.

Experimental Protocols

Biochemical RET Kinase Inhibition Assay (TR-FRET)

This assay quantifies the ability of Ret-IN-X to inhibit the phosphorylation of a substrate peptide by the RET kinase domain.

Materials:

-

Recombinant human RET kinase (wild-type and mutants)

-

LanthaScreen™ Eu-anti-phosphotyrosine antibody

-

GFP-tagged substrate peptide

-

ATP

-

Assay buffer (e.g., TR-FRET dilution buffer)

-

Ret-IN-X (serially diluted in DMSO)

-

384-well assay plates

Procedure:

-

Prepare a 2X solution of the RET enzyme and the GFP-substrate in the assay buffer.

-

Dispense the enzyme/substrate mixture into the wells of a 384-well plate.

-

Add serial dilutions of Ret-IN-X or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a 2X ATP solution to a final concentration equivalent to the Km for ATP.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the reaction by adding a TR-FRET dilution buffer containing EDTA.

-

Add the Eu-anti-phosphotyrosine antibody and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer, measuring the emission at both 520 nm (GFP) and 665 nm (Europium).

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of Ret-IN-X on the viability of RET-dependent cancer cells.

Materials:

-

TT, MZ-CRC-1, or LC-2/ad cells

-

Complete cell culture medium

-

Ret-IN-X (serially diluted in DMSO)

-

96-well clear-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Ret-IN-X or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls and plot the results against the inhibitor concentration to calculate the IC50 value.

Visualizations

RET Signaling Pathway and Inhibition by Ret-IN-X

References

- 1. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ret-IN-19 and its Interaction with RET Gatekeeper Mutations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ret-IN-19, a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, with a particular focus on its activity against the clinically relevant V804M gatekeeper mutation.

Introduction: The Role of RET in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known driver in several cancers, most notably non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] This constitutive activation of the RET signaling pathway leads to uncontrolled cell proliferation and tumor growth.[2][4]

One of the key challenges in targeting RET with kinase inhibitors is the emergence of drug resistance, often mediated by mutations within the kinase domain. A critical residue in this context is the "gatekeeper" residue, which controls access to a hydrophobic pocket within the ATP-binding site. Mutations at this position can sterically hinder the binding of inhibitors, rendering them ineffective.

RET Gatekeeper Mutations: A Hurdle for Targeted Therapy

The valine at position 804 (V804) of the RET kinase domain serves as the gatekeeper residue. Mutations of this residue to a bulkier amino acid, such as methionine (V804M) or leucine (V804L), are common mechanisms of acquired resistance to many RET inhibitors. These mutations effectively "close the gate" on certain classes of inhibitors, preventing them from binding and inhibiting the kinase. The development of next-generation inhibitors that can overcome these gatekeeper mutations is a critical goal in RET-targeted cancer therapy.

This compound: A Potent Pyrrolo[2,3-d]pyrimidine-based RET Inhibitor

This compound (also referred to as compound 59 in its discovery publication) is a novel small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class. It has been identified as a potent inhibitor of both wild-type RET (RET-wt) and the drug-resistant V804M mutant.

Mechanism of Action

This compound is classified as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation. This mode of binding allows this compound to circumvent the steric hindrance imposed by the V804M gatekeeper mutation. Computational modeling suggests that the pyrrolopyrimidine core of this compound forms crucial hydrogen bonds with the hinge region residues Tyr806 and Ala807 of the RET kinase.

dot

Caption: RET Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds has been quantified through enzymatic and cellular assays.

Enzymatic Inhibition of RET Kinase

| Compound | RET-wt IC50 (nM) | RET V804M IC50 (nM) |

| This compound (59) | 6.8 | 13.51 |

| Compound 55 | Low nM | - |

| Compound 58 | < 10 | - |

| Compound 46 | Good activity | - |

| Compound 50 | Good activity | - |

| Compound 19 | Moderate activity | - |

| Compound 20 | Moderate activity | - |

| Compound 47 | Loss of activity | - |

| Compound 25 | Decreased activity | - |

| Compound 26 | Decreased activity | - |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.

Cellular Growth Inhibition

| Compound | LC-2/ad (RET-CCDC6 fusion) GI50 (µM) |

| This compound (59) | 0.1067 ± 0.004 |

| Compound 55 | 0.136 ± 0.063 |

| Compound 50 | Good activity |

GI50 values represent the concentration of the inhibitor required to inhibit the growth of cells by 50%.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro RET Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant RET kinase.

-

Materials:

-

Recombinant human RET kinase (wild-type and V804M mutant).

-

Biotinylated peptide substrate.

-

ATP.

-

Test compounds (dissolved in DMSO).

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

HTRF KinEASE-STK S3 kit.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the wells of a microplate.

-

Add the RET kinase enzyme to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction mixture at room temperature for a defined time (e.g., 1 hour).

-

Stop the reaction by adding a detection solution containing streptavidin-XL665 and STK-antibody-cryptate.

-

Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

-

Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

dot

Caption: In Vitro RET Kinase Inhibition Assay Workflow.

Cell Growth Inhibition Assay

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds in a cancer cell line driven by a RET fusion.

-

Materials:

-

LC-2/ad human lung adenocarcinoma cell line (harboring the CCDC6-RET fusion).

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds (dissolved in DMSO).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

96-well cell culture plates.

-

Luminometer.

-

-

Procedure:

-

Seed LC-2/ad cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Treat the cells with the diluted compounds and incubate for 72 hours.

-

After the incubation period, equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent growth inhibition for each compound concentration relative to a vehicle-treated control.

-

Determine the GI50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Conclusion

This compound is a promising, potent, and selective type II inhibitor of RET kinase. Its ability to effectively inhibit the V804M gatekeeper mutant, a common mechanism of clinical resistance, highlights its potential as a therapeutic agent for RET-driven cancers. Further preclinical and clinical evaluation of this compound and its analogs is warranted to fully assess its therapeutic utility. This guide provides a foundational understanding of the technical aspects of this compound for researchers and drug developers in the field of oncology.

References

An In-depth Technical Guide to the Structural Analysis of Ret-IN-19 Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and quantitative aspects of Ret-IN-19's interaction with its target, the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase. The content herein is curated for professionals in the fields of oncology, medicinal chemistry, and structural biology, offering a comprehensive overview of the binding mechanism, relevant experimental data, and the methodologies used to obtain this information.

Introduction to RET Kinase and this compound

The RET proto-oncogene plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of the RET kinase through mutations or chromosomal rearrangements is a known driver in several human cancers, including non-small cell lung cancer (NSCLC) and various forms of thyroid cancer. This has established RET as a significant target for therapeutic intervention.

This compound, also identified as compound 59 in the scientific literature, is a potent and selective inhibitor of RET kinase.[2][3] It belongs to a class of pyrrolo[2,3-d]pyrimidine-based inhibitors that have shown significant promise in targeting both wild-type RET and clinically relevant mutant forms. This guide will delve into the specifics of its binding characteristics, providing a foundational understanding for further research and development.

Structural Analysis of this compound Binding

The structural basis for the inhibition of RET kinase by this compound is rooted in its specific interactions within the ATP-binding pocket of the kinase domain. While a crystal structure of this compound in complex with RET is not publicly available, a homology model based on existing RET kinase structures provides significant insights, which can be further understood by examining crystal structures of inhibitors with a similar scaffold.

The RET Kinase Domain Architecture

The intracellular domain of RET comprises a catalytically active tyrosine kinase domain, which is the primary target of inhibitors like this compound. This domain adopts a bi-lobal structure typical of kinases, with an N-terminal lobe and a C-terminal lobe connected by a flexible hinge region. The ATP-binding site is located in the cleft between these two lobes. Key structural features that are critical for inhibitor binding include the hinge region, the gatekeeper residue, and the DFG motif, which plays a role in the kinase's activation state.

Binding Mode of the Pyrrolo[2,3-d]pyrimidine Scaffold

Analysis of the crystal structure of a similar pyrrolo[2,3-d]pyrimidine inhibitor in complex with the RET kinase domain (PDB ID: 7RUN) reveals the fundamental interactions that anchor this class of inhibitors. The pyrrolo[2,3-d]pyrimidine core forms crucial hydrogen bonds with the backbone of the hinge region residues, mimicking the binding of the adenine moiety of ATP. This interaction is a hallmark of many kinase inhibitors and is essential for potent inhibition.

Homology Model of this compound Binding

Based on computational modeling, this compound is classified as a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase. In this conformation, the DFG motif is flipped, exposing a hydrophobic pocket that is not accessible in the active state.

The proposed binding pose of this compound in the RET kinase domain highlights the following key interactions:

-

Hinge Region Interaction: The pyrrolopyrimidine core of this compound forms two hydrogen bonds with the peptide backbone of residues Tyr806 and Ala807 in the hinge region.

-

Hydrophobic Interactions: The inhibitor extends into the hydrophobic pocket created by the DFG-out conformation, where its distinct chemical moieties make favorable contacts with non-polar residues.

-

Gatekeeper Residue: this compound is effective against the V804M gatekeeper mutation, suggesting that its binding mode can accommodate the bulkier methionine residue at this position.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key data points are summarized in the table below.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| In Vitro Kinase Assay | RET-wt | IC50 | 6.8 nM | |

| In Vitro Kinase Assay | RET V804M | IC50 | 13.51 nM | |

| Cellular Growth Inhibition | LC-2/ad (RET-CCDC6 fusion) | GI50 | 106.7 nM |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and activity of RET inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol describes a typical mobility shift assay for measuring kinase activity and inhibition, for instance, using a Caliper LabChip EZ Reader. This method quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

Materials:

-

Recombinant human RET kinase

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Stop solution (e.g., EDTA)

-

384-well microplate

-

Caliper LabChip EZ Reader or similar instrumentation

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a 384-well plate, add the test compound, the fluorescently labeled peptide substrate, and the assay buffer.

-

Enzyme Addition: Add the recombinant RET kinase to each well to initiate the reaction. The final reaction volume is typically 10-20 µL.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

-

Data Acquisition: Place the plate in the Caliper LabChip EZ Reader. The instrument will separate the phosphorylated product from the unphosphorylated substrate by capillary electrophoresis based on charge differences and detect the fluorescence of each.

-

Data Analysis: The extent of phosphorylation is calculated as the ratio of the product peak height to the sum of the substrate and product peak heights. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of a compound on the migratory capacity of cancer cells, which is often a hallmark of malignancy.

Materials:

-

LC-2/ad cells (or other relevant cancer cell line)

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a dedicated wound-making tool

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed the LC-2/ad cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.

-

Monolayer Formation: Incubate the cells until they reach approximately 90-100% confluency.

-

Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Treatment: Replace the PBS with a fresh culture medium containing either DMSO (vehicle control) or the desired concentration of this compound.

-